molecular formula C19H19NO5S B13890005 Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B13890005
M. Wt: 373.4 g/mol
InChI Key: HGWMUZLWLRDZKY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) core substituted at the 5-position with a 4-methylsulfonylphenyl group and at the 2-position with a phenyl group. The ethyl carboxylate moiety at the 4-position enhances solubility and modulates electronic properties. The methylsulfonyl group (MeSO₂) is a strong electron-withdrawing group (EWG), which influences reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-3-24-19(21)16-17(13-9-11-15(12-10-13)26(2,22)23)25-18(20-16)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3

InChI Key

HGWMUZLWLRDZKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves:

  • Formation of the 1,3-oxazoline ring via cyclization of appropriate amino alcohol precursors or related intermediates.
  • Introduction of the 4-methylsulfonylphenyl substituent at the 5-position.
  • Esterification to install the ethyl carboxylate group at the 4-position.
  • Attachment of the phenyl group at the 2-position.

These steps often require selective functional group transformations and control of stereochemistry due to the dihydro nature of the oxazole ring.

Key Synthetic Routes and Reagents

While direct literature specifically naming this compound is limited, closely related compounds and intermediates provide insight into effective preparation methods.

Cyclization and Substitution
  • The oxazoline ring is commonly synthesized by cyclodehydration of β-hydroxy amides or amino alcohols with carboxylic acid derivatives under dehydrating conditions.
  • Introduction of the 4-methylsulfonylphenyl group can be achieved via Suzuki or other cross-coupling reactions using appropriate aryl boronic acids or halides bearing the methylsulfonyl substituent.
  • Phenyl substitution at the 2-position is generally introduced by starting from phenyl-substituted amino alcohols or by electrophilic aromatic substitution on the oxazoline ring.
Esterification
  • The ethyl ester group at the 4-carboxylate position is typically installed via esterification of the corresponding carboxylic acid or acid chloride with ethanol under acidic or basic catalysis.

Alternative Methods and Functional Group Transformations

Recent advances in selective aromatic substitution, such as deaminative chlorination using pyrylium reagents and chloride sources, offer innovative pathways for modifying heteroaromatic rings with high selectivity and functional group tolerance. Such methods could be applied to introduce or modify the methylsulfonylphenyl substituent or other aromatic moieties in late-stage synthesis, improving efficiency and safety by avoiding hazardous diazonium salts.

Data Tables: Summary of Preparation Conditions

Step Reaction Type Reagents Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Chlorination of oxazole methanol Thionyl chloride, phosphorus pentachloride Chloroform, dichloromethane 0-50 (opt. 20-30) 16-20 85-90 (reported in related syntheses) Molar ratio chlorinating agent:substrate 1-2:1
2 Fluorination via alkali metal fluoride Sodium fluoride, potassium fluoride N,N-dimethylformamide (DMF) 50-120 (opt. 70-100) 10-20 80-85 Water content <0.2%, inert N2 atmosphere
3 Hydrolysis and crystallization Dilute acid, purified water, isopropanol Mixed solvents 65-75 4-6 75-80 pH adjusted to ~6, filtration of crystals

Note: Yields are approximate and based on analogous compounds in the cited patent literature.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, physical properties, and functional relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate 5-(4-MeSO₂Ph), 2-Ph C₁₉H₁₉NO₅S 373.42 Not reported Dihydro-oxazole, MeSO₂ (EWG), ethyl ester -
Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate 5-(4-HOPh) C₁₂H₁₁NO₄ 233.22 Not reported Hydroxyl group (H-bond donor)
Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate 5-(furan-2-yl) C₁₁H₁₁NO₄ 221.21 Not reported Furan substituent (π-conjugation)
Ethyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate 2-(4-FPh), 5-Me C₁₃H₁₂FNO₃ 249.24 Not reported Fluorophenyl (electron-deficient aryl)
Ethyl 5-((1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11c) Complex substituents Not provided Not provided 190–192 Thiadiazole core, coumarin moiety

Key Observations:

Thiadiazole analogs (e.g., 11c in ) exhibit lower melting points (190–192°C), likely due to weaker intermolecular interactions compared to oxazoline derivatives .

Substituent Effects: Methylsulfonyl (MeSO₂): Introduces strong dipole-dipole interactions and may improve crystallinity. Its electron-withdrawing nature could enhance metabolic stability in drug design. Fluorophenyl: Enhances lipophilicity and bioavailability while modulating electronic properties .

Synthetic Pathways :

  • The target compound could be synthesized via multi-component reactions (MCRs) similar to those in , using methylsulfonylphenyl-substituted reagents.
  • Ethyl carboxylate esters (e.g., ) are often synthesized via nucleophilic substitution or cycloaddition reactions .

Functional Implications :

  • Compounds with coumarin-thiadiazole hybrids (e.g., 11c) show biological activity due to their planar aromatic systems, whereas the target’s dihydro-oxazole core may favor conformational flexibility .
  • The MeSO₂ group in the target compound could enhance binding to enzymes with hydrophobic or polar active sites, as seen in sulfonamide-based drugs.

Research Findings and Data Gaps

  • Melting Points : While analogs like 11c (190–192°C) and 11f (240–242°C) exhibit varied melting points due to substituent effects , the target compound’s melting point remains uncharacterized.
  • Spectroscopic Data: Infrared (IR) and NMR spectra of similar compounds () suggest diagnostic peaks for ester carbonyl (~1700 cm⁻¹) and sulfonyl groups (~1300–1150 cm⁻¹) .
  • Hydrogen Bonding : The MeSO₂ group may participate in C–H···O interactions, influencing crystal packing (cf. on hydrogen-bonding patterns) .

Biological Activity

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS: 139059-00-0) is a compound belonging to the oxazole family, notable for its unique structural features that include a dihydro-1,3-oxazole ring and a carboxylate group. The presence of the methylsulfonyl group on the phenyl ring is believed to enhance its biological properties, potentially influencing its reactivity and therapeutic applications.

  • Molecular Formula : C19H19NO5S
  • Molecular Weight : 373.42 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential applications range from anti-inflammatory to anticancer activities, attributed to its structural characteristics.

Research indicates that the compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
  • Antineoplastic Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among other isoxazole derivatives:

Compound NameStructure FeaturesBiological ActivityUnique Properties
EthoxycarbonylisoxazoleIsoxazole ring with ethoxycarbonyl groupPotential analgesicLacks sulfonamide functionality
3-MethylisoxazoleMethyl substitution on isoxazoleNeuroprotective effectsSimpler structure
5-CarboxyisoxazolesCarboxylic acid at position 5Antimicrobial activityDifferent functional groups
This compound Dihydrooxazole with methylsulfonyl groupPotential anti-inflammatory and anticancer effectsSpecific substitution patterns

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs demonstrated EC50 values in the low micromolar range against human cancer cell lines .
  • Anti-inflammatory Effects : Research on related compounds indicates that they may act as COX inhibitors. This suggests that this compound could also possess anti-inflammatory properties by modulating prostaglandin synthesis .
  • Neuroprotective Properties : Some derivatives have shown neuroprotective effects by inhibiting neuronal apoptosis and promoting cell survival in models of neurodegenerative diseases .

Q & A

Q. What are efficient synthetic routes for Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate?

  • Methodological Answer : A common approach involves multi-step heterocyclic synthesis , starting with condensation reactions to form the oxazole ring. For example, palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates can construct the dihydrooxazole core . Subsequent functionalization with 4-methylsulfonylphenyl and phenyl groups may employ Suzuki-Miyaura coupling or nucleophilic substitution. Esterification (e.g., ethyl carboxylate introduction) is typically achieved via acid-catalyzed reactions with ethanol . Key intermediates like ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (PubChem CID: 135727569) provide structural analogs for optimization .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR/IR/HRMS : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, dihydrooxazole protons typically resonate at δ 4.0–5.5 ppm, while sulfonyl groups show distinct ¹³C signals near δ 44–46 ppm . IR stretches for C=O (ester) appear at ~1700 cm⁻¹, and sulfonyl S=O at ~1350–1150 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₀N₂O₅S: calc. 400.1094).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry. Analogous compounds (e.g., ethyl 6-(4-chlorophenyl)-4-methoxyphenyl derivatives) exhibit planar oxazole rings and dihedral angles <10° between substituents, confirming spatial arrangement .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphism or solvent effects . For example, NMR shifts may vary due to residual solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with X-ray structures (e.g., C–C bond lengths ±0.004 Å precision ) and control reaction conditions (temperature, catalyst loading) to minimize side products . Chromatographic purification (HPLC/SFC) ensures batch consistency, while 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Palladium complexes with chiral ligands (e.g., BINAP) induce asymmetric cyclization .
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers. For dihydrooxazoles, retention times vary by >2 min under isocratic elution (hexane:IPA 90:10) .
  • X-ray Validation : Absolute configuration is confirmed via Flack parameter analysis (e.g., Flack x = 0.02(3) for analogous structures ).

Q. How does the 4-methylsulfonylphenyl group influence electronic properties and reactivity?

  • Methodological Answer : The sulfonyl group is strongly electron-withdrawing, polarizing the oxazole ring and enhancing electrophilicity. Computational studies (DFT) on analogs show:
  • Reduced HOMO-LUMO gaps (~4.5 eV vs. ~5.2 eV for non-sulfonyl derivatives), increasing reactivity in Diels-Alder or nucleophilic additions .
  • Hydrogen-bonding capacity: Sulfonyl oxygen participates in non-covalent interactions (e.g., with protein targets), critical for pharmacophore modeling .

Q. What role does the oxazole ring play in biological activity, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer : While direct pharmacological data for this compound is limited, SAR studies on oxazole/thiazole analogs suggest:
  • Antimicrobial Activity : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate exhibits MIC values <10 µM against Gram-positive bacteria .
  • Enzyme Inhibition : Dihydrooxazole derivatives act as kinase inhibitors due to chelation with ATP-binding sites. Methylsulfonyl groups enhance binding via hydrophobic interactions .
  • Methodology : Screen against target enzymes (e.g., COX-2) using fluorescence polarization assays. Replace the phenyl group with bioisosteres (e.g., pyridyl) to modulate solubility .

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